2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol
Overview
Description
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol is an organic compound with the molecular formula C9H12F6O. It is characterized by the presence of trifluoromethyl groups attached to both the cyclohexyl ring and the ethan-1-ol moiety. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol typically involves the reaction of trifluoromethylated cyclohexanone derivatives with appropriate reducing agents. One common method includes the reduction of 2,2,2-trifluoro-1-(4-trifluoromethyl)cyclohexanone using sodium borohydride (NaBH4) in an alcohol solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction reactions, optimized for yield and purity, and conducted in batch or continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: 2,2,2-Trifluoro-1-(4-trifluoromethyl)cyclohexanone.
Reduction: 2,2,2-Trifluoro-1-(4-trifluoromethyl)cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol is largely dependent on its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethanol
- 2,2,2-Trifluoro-1-(9-anthryl)ethanol
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
Uniqueness
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h5-7,16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKWATKODUXRBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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